2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine and α,β-unsaturated aldehydes, which undergo condensation and subsequent dehydrogenation to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions (MCRs) that allow for the efficient and rapid synthesis of complex molecular structures. These methods often utilize environmentally friendly catalysts and solvents to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, docking studies have shown that similar compounds can inhibit human Aldo-keto reductase 1C3, suggesting a potential mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 4-(1,4-Dimethyl-1H-pyrazol-5-yl)piperidine
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is unique due to the presence of both dimethyl and difluoroacetic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-3-10-11(2)5(4)7(8,9)6(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
CNCPRUJUZALAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(C(=O)O)(F)F |
Origin of Product |
United States |
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